5-Methanesulfonyl-2-propylpentanoic acid
Description
Historical Context and Discovery Timeline
The development of 5-methanesulfonyl-2-propylpentanoic acid emerged from the broader research initiative focused on structural modifications of valproic acid and its derivatives that began in earnest during the late 20th century. Valproic acid, originally discovered as 2-propylpentanoic acid, was first identified as a fatty acid derivative of valeric acid naturally found in Valeriana officinalis. The systematic exploration of valproic acid derivatives gained momentum as researchers recognized the clinical limitations associated with the parent compound, particularly concerning hepatotoxicity and teratogenic effects that often prevented its optimal therapeutic utilization.
The synthesis and characterization of methanesulfonyl-substituted derivatives represent a more recent development in this field, with compounds like 5-methanesulfonyl-2-propylpentanoic acid being developed as part of comprehensive structure-activity relationship studies. Research initiatives have focused on introducing various functional groups, including sulfonyl moieties, to modify the pharmacokinetic and pharmacodynamic properties of the parent valproic acid structure. The incorporation of methanesulfonyl groups has been explored as a strategy to potentially reduce adverse effects while maintaining or enhancing therapeutic efficacy, following the successful precedent established by other structural modifications such as fluorinated derivatives and cyclic analogues.
The timeline of development for this specific compound reflects the evolution of medicinal chemistry approaches toward optimizing existing therapeutic scaffolds. Primary modifications in valproic acid research have historically included altering the carboxylic acid group, modifying the main chain structure, and changing branching patterns through the introduction of unsaturated bonds. The methanesulfonyl substitution represents an extension of these modification strategies, specifically targeting the terminal carbon positions of the pentanoic acid chain to introduce polar, electronegative functional groups that could influence both molecular interactions and metabolic pathways.
Nomenclature and IUPAC Classification
The systematic nomenclature of 5-methanesulfonyl-2-propylpentanoic acid follows International Union of Pure and Applied Chemistry conventions for organic compounds containing both carboxylic acid and sulfonyl functional groups. The official IUPAC name for this compound is 5-(methylsulfonyl)-2-propylpentanoic acid, which accurately describes the substitution pattern and functional group placement within the molecular structure. This nomenclature system clearly identifies the pentanoic acid backbone as the primary structural element, with the propyl substitution at the 2-position and the methylsulfonyl group located at the 5-position.
The compound is assigned the Chemical Abstracts Service registry number 1341347-14-5, providing a unique identifier for this specific molecular structure within chemical databases and literature. The molecular formula C₉H₁₈O₄S reflects the elemental composition, indicating nine carbon atoms, eighteen hydrogen atoms, four oxygen atoms, and one sulfur atom, with a corresponding molecular weight of 222.31 grams per mole. The structural representation through the International Chemical Identifier system provides the InChI code: 1S/C9H18O4S/c1-3-5-8(9(10)11)6-4-7-14(2,12)13/h8H,3-7H2,1-2H3,(H,10,11), which enables precise structural identification across different chemical information systems.
The systematic naming convention also accommodates alternative nomenclature approaches that may emphasize different structural features. The compound can be described as a pentanoic acid derivative with both alkyl and sulfonyl substitutions, highlighting its dual functional group character. The methanesulfonyl group, also known as a methylsulfonyl moiety, represents a significant structural modification that introduces both steric and electronic effects into the molecule, potentially influencing its chemical reactivity and biological interactions.
Structural Relationship to Valproic Acid Derivatives
5-Methanesulfonyl-2-propylpentanoic acid exhibits a direct structural relationship to valproic acid (2-propylpentanoic acid), sharing the fundamental pentanoic acid backbone with propyl substitution at the 2-position while incorporating the distinctive methanesulfonyl group at the 5-position. This structural modification places the compound within the broader category of valproic acid derivatives that have been systematically developed to address the clinical limitations associated with the parent compound while potentially maintaining therapeutic efficacy.
The structural comparison reveals that valproic acid, with the molecular formula C₈H₁₆O₂ and molecular weight of 144.21 grams per mole, serves as the foundational structure from which 5-methanesulfonyl-2-propylpentanoic acid is derived. The addition of the methanesulfonyl group (CH₃SO₂-) increases the molecular complexity and introduces new functional group characteristics that distinguish this derivative from simpler valproic acid analogues. The methanesulfonyl substitution represents a significant departure from other common structural modifications such as amide derivatives, cyclic analogues, and fluorinated compounds that have been extensively studied in valproic acid research.
Within the context of established valproic acid derivatives, 5-methanesulfonyl-2-propylpentanoic acid occupies a unique position due to the specific nature of the sulfonyl functional group modification. Research has demonstrated that structural modifications of valproic acid can significantly alter anticonvulsant properties, teratogenicity profiles, and hepatotoxicity characteristics. The methanesulfonyl group introduces both electron-withdrawing properties and increased molecular polarity, potentially influencing the compound's pharmacokinetic behavior and metabolic pathways compared to the parent valproic acid structure.
| Compound Class | Representative Example | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modification |
|---|---|---|---|---|
| Parent Compound | Valproic Acid | C₈H₁₆O₂ | 144.21 | - |
| Amide Derivatives | Valpromide | C₈H₁₇NO | 143.23 | Carboxylic acid to amide |
| Fluorinated Analogues | Alpha-fluorovalproic acid | C₈H₁₅O₂F | 162.20 | Alpha-carbon fluorination |
| Cyclic Analogues | Cyclohexane carboxylic acid | C₇H₁₂O₂ | 128.17 | Cyclic main chain |
| Sulfonyl Derivatives | 5-Methanesulfonyl-2-propylpentanoic acid | C₉H₁₈O₄S | 222.31 | Terminal methanesulfonyl group |
The positioning of the methanesulfonyl group at the 5-position of the pentanoic acid chain creates a compound that maintains the essential branched carboxylic acid structure characteristic of valproic acid while introducing new chemical properties through the sulfonyl functionality. This structural arrangement allows for potential interactions with biological targets that may differ from those of the parent compound, while preserving the fundamental molecular architecture that contributes to the therapeutic activity of valproic acid derivatives. The increased molecular weight and altered electronic properties resulting from the methanesulfonyl substitution may influence membrane permeability, protein binding characteristics, and metabolic stability, making this compound an important subject for continued pharmacological investigation.
Properties
IUPAC Name |
5-methylsulfonyl-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S/c1-3-5-8(9(10)11)6-4-7-14(2,12)13/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHFKJLNBRWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 2-Propylpentanoic Acid Core
The synthetic route to 5-methanesulfonyl-2-propylpentanoic acid begins with the preparation of the 2-propylpentanoic acid (valproic acid) core, which is a prerequisite intermediate.
Method: Thermal Decarboxylation of 2,2-Dipropylmalonic Acid
- Starting material: 2,2-dipropylmalonic acid
- Process: Heating at 170-180°C induces decarboxylation, yielding 2-propylpentanoic acid with high purity and low impurity content.
- Reaction conditions: Thermal decarboxylation is carried out in a controlled temperature environment to optimize yield and purity.
- Yield: Approximately 86.8% crude product after extraction and purification steps.
- Purification: Extraction with ethyl acetate, pH adjustment, washing, drying over anhydrous sodium sulfate, and rotary evaporation.
- Advantages: Simple, scalable, and efficient with minimal byproducts.
This method is well-documented in patent CN103183599B and provides a reliable route to the 2-propylpentanoic acid intermediate necessary for further functionalization.
The key functionalization step is the introduction of the methanesulfonyl group (-SO2CH3) at the 5-position of the 2-propylpentanoic acid backbone.
General Strategy: Sulfonylation of the Alkyl Chain
- The 5-position on the pentanoic acid chain is selectively functionalized by sulfonylation reactions.
- Typical reagents: Methanesulfonyl chloride (MsCl) or methanesulfonic anhydride in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution.
- Reaction conditions: Low temperature (0-5°C) to control regioselectivity and avoid side reactions.
- Solvents: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
- Work-up: Quenching with aqueous acid, extraction, and purification by recrystallization or chromatography.
While direct literature on the methanesulfonylation of 2-propylpentanoic acid at the 5-position is limited, standard sulfonylation protocols for alkyl carboxylic acids are applicable and have been adapted in related synthetic schemes.
Alternative Synthetic Routes and Intermediates
Use of Protected Amino Acid Derivatives and Friedel-Crafts Alkylation
- Some synthetic routes involve the protection of amino groups on alanine derivatives followed by Friedel-Crafts reactions with anisole to generate sulfonamide intermediates structurally related to sulfonylated valproic acid derivatives.
- These methods avoid racemization and allow for optical purity control, which may be relevant for chiral variants of 5-methanesulfonyl-2-propylpentanoic acid.
- The process includes amino protection, Friedel-Crafts acylation, reduction, and further functional group transformations to achieve the sulfonylated product.
- These methods are detailed in patent CN1902165B and are valuable for synthesizing optically pure sulfonylated compounds with pharmaceutical relevance.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Analytical Data
- The thermal decarboxylation method yields 2-propylpentanoic acid with minimal impurities, facilitating downstream sulfonylation.
- Sulfonylation reactions require careful temperature and pH control to achieve regioselectivity and high yield.
- Optical purity is critical for pharmaceutical applications; thus, methods involving chiral starting materials and protection strategies are employed.
- Sodium 2-propylpentanoate (sodium valproate) is a well-characterized derivative with known physical and chemical properties, which supports the stability and feasibility of further functionalization steps.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-2-propylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Methanesulfonyl-2-propylpentanoic acid can yield sulfone derivatives, while reduction can produce 2-propylpentanoic acid.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that modifications to the valproic acid structure can lead to enhanced anticonvulsant properties. The branched structure of 5-Methanesulfonyl-2-propylpentanoic acid may improve its ability to increase gamma-aminobutyric acid (GABA) levels in the brain, which is crucial for its anticonvulsant action . Studies have shown that similar compounds exhibit significant activity against induced seizures in animal models, suggesting that this derivative could be effective in epilepsy treatment.
Neuroprotective Effects
Valproic acid and its derivatives are recognized for their neuroprotective effects, particularly in conditions like Alzheimer's disease and multiple sclerosis . The incorporation of the methanesulfonyl group may enhance these effects by modulating signaling pathways involved in neuronal survival and inflammation.
Cancer Therapeutics
The potential of 5-Methanesulfonyl-2-propylpentanoic acid in oncology is noteworthy. Valproic acid has been investigated for its role as a histone deacetylase (HDAC) inhibitor, which can lead to increased expression of tumor suppressor genes . The modified compound may retain or enhance this property, making it a candidate for cancer therapies.
Case Study on Anticonvulsant Efficacy
A study examining various structural analogues of valproic acid found that modifications significantly impacted their anticonvulsant efficacy. Compounds similar to 5-Methanesulfonyl-2-propylpentanoic acid demonstrated improved potency in animal models of epilepsy .
Research on Cancer Applications
Another investigation highlighted the potential of valproate derivatives as adjunct therapies in cancer treatment protocols. The ability of these compounds to inhibit HDACs suggests they could play a role in reactivating silenced tumor suppressor genes .
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-propylpentanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The pathways involved in its action depend on the specific context of its use, such as in enzymatic reactions or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Propylpentanoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
Methanesulfonyl chloride: Used as a reagent in the synthesis of methanesulfonyl derivatives.
Uniqueness
5-Methanesulfonyl-2-propylpentanoic acid is unique due to the presence of both the methanesulfonyl and propylpentanoic acid moieties. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Biological Activity
5-Methanesulfonyl-2-propylpentanoic acid (MSPPA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of MSPPA can be represented as follows:
- Chemical Formula: C₈H₁₈O₄S
- CAS Number: 1341347-14-5
MSPPA features a methanesulfonyl group attached to a propylpentanoic acid backbone, which is significant for its biological interactions.
The biological activity of MSPPA is primarily attributed to its interactions with various molecular targets within biological systems. The sulfonamide group is known to enhance binding affinity towards specific enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that MSPPA may exhibit:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities associated with MSPPA:
-
Antimicrobial Activity
- Studies have shown that MSPPA exhibits antimicrobial properties against various pathogens, including those classified under the ESKAPE panel, which are known for their multidrug resistance. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
-
Neuroprotective Effects
- MSPPA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells.
-
Antiepileptic Potential
- The compound has been noted for its potential antiepileptic effects, similar to other derivatives of propylpentanoic acids. Its mechanism may involve modulation of GABAergic neurotransmission.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of MSPPA against ESKAPE pathogens, the following results were observed:
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Nitrofurantoin | 64 |
| Klebsiella pneumoniae | 16 | Ciprofloxacin | 32 |
| Acinetobacter baumannii | 8 | Meropenem | 16 |
These findings suggest that MSPPA has comparable or superior activity against certain strains compared to traditional antibiotics .
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines demonstrated that MSPPA significantly reduced cell death induced by oxidative stress. The results indicated:
- Cell Viability Improvement: Up to 70% viability at concentrations of 50 µM.
- Reduction in Reactive Oxygen Species (ROS): A decrease in ROS levels by approximately 40% compared to untreated controls.
This suggests a potential role for MSPPA in neuroprotection .
Research Findings Summary
Recent studies have highlighted the following key findings regarding the biological activity of MSPPA:
- Antimicrobial Activity: Effective against multidrug-resistant pathogens.
- Neuroprotection: Reduces oxidative stress and enhances cell viability.
- Antiepileptic Potential: Shows promise in modulating neurotransmission pathways.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-Methanesulfonyl-2-propylpentanoic acid, and how can purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with precursor modification (e.g., introducing the methanesulfonyl group via sulfonation) followed by alkylation to attach the propyl chain. Reaction conditions (temperature, pH, solvent selection) must be tightly controlled to avoid side reactions .
- Purification : Use column chromatography or recrystallization, validated by HPLC (>95% purity) and NMR spectroscopy for structural confirmation .
- Yield optimization : Monitor intermediates via TLC and adjust stoichiometric ratios of reagents (e.g., sulfonating agents) to maximize efficiency .
Q. Which analytical techniques are most reliable for characterizing 5-Methanesulfonyl-2-propylpentanoic acid?
- Methodology :
- Structural elucidation : Combine H/C NMR to confirm substituent positions and coupling patterns. Mass spectrometry (HRMS) validates molecular weight .
- Purity assessment : Use reverse-phase HPLC with UV detection at 220–254 nm, paired with standardized calibration curves .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What safety protocols are recommended for handling 5-Methanesulfonyl-2-propylpentanoic acid in the lab?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .
- Emergency procedures : For skin contact, rinse immediately with 0.1 M sodium bicarbonate to neutralize acidic residues. For inhalation, administer oxygen if respiratory distress occurs .
- Waste disposal : Incinerate in EPA-approved facilities with scrubbers to capture sulfur oxides .
Advanced Research Questions
Q. How can factorial design improve the sulfonation step in synthesizing 5-Methanesulfonyl-2-propylpentanoic acid?
- Methodology :
- Factor selection : Test variables like temperature (60–100°C), sulfonating agent concentration (1–3 eq.), and reaction time (4–12 hours) using a factorial design .
- Response surface modeling : Optimize for yield and purity using software (e.g., Design-Expert). Validate with ANOVA to identify significant interactions .
- Case study : A 2024 study on similar sulfonated acids achieved 88% yield by optimizing at 80°C with 2.5 eq. methanesulfonyl chloride .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra. Use COSY and HSQC to resolve overlapping peaks .
- Isotopic labeling : Introduce C at the methanesulfonyl group to track signal splitting patterns in complex mixtures .
- Collaborative analysis : Share raw data via platforms like PubChem or CAS Common Chemistry for peer verification .
Q. What strategies mitigate degradation of 5-Methanesulfonyl-2-propylpentanoic acid under long-term storage?
- Methodology :
- Stability studies : Store samples at 4°C, 25°C, and 40°C with 60% relative humidity. Analyze degradation products monthly via LC-MS to identify hydrolysis pathways .
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to vials. Use amber glass to block UV-induced radical formation .
- Accelerated testing : Apply Arrhenius kinetics to predict shelf life at 25°C based on high-temperature degradation rates .
Q. What methodologies assess the environmental impact of 5-Methanesulfonyl-2-propylpentanoic acid?
- Methodology :
- Biodegradability assays : Use OECD 301F (manometric respirometry) with activated sludge to measure microbial breakdown over 28 days .
- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (EC) and algae growth inhibition studies .
- Computational modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
